H-D-Tyr(tbu)-allylesterhcl
Description
Contextualization within Unnatural Amino Acid and Peptidomimetic Chemistry
The field of medicinal chemistry continuously seeks to develop novel therapeutic agents with improved properties. nih.gov Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids and are introduced into peptides or other molecular frameworks through chemical synthesis. rsc.org These synthetic building blocks are a cornerstone of modern drug discovery, as they can bestow enhanced characteristics upon the parent molecule, such as increased stability, greater potency, and improved selectivity for a biological target. enamine.net By modifying the side chains, stereochemistry, or backbone of amino acids, researchers can fine-tune the physicochemical properties of peptides. nih.govrsc.org
H-D-Tyr(tbu)-allylester HCl is a prime example of such an unnatural amino acid derivative. evitachem.com It is employed in the synthesis of peptidomimetics—compounds that are designed to mimic the structure and function of natural peptides but possess superior drug-like qualities. nih.gov Peptides often suffer from poor stability in the body due to rapid degradation by enzymes. nih.govmdpi.com The incorporation of UAAs like this D-tyrosine derivative helps to overcome this limitation. The unique structural features of UAAs allow for the creation of novel molecular architectures that can interact with biological targets in ways that natural peptides cannot, opening new avenues for therapeutic intervention in areas such as cancer and infectious diseases. acs.orgrsc.org
Significance of D-Amino Acid Derivatives in Modulating Biological Systems
In nature, proteins are almost exclusively constructed from L-amino acids. Consequently, the enzymes responsible for protein degradation, known as proteases, are stereospecific for cleaving peptide bonds between L-amino acids. nih.govfrontiersin.org The incorporation of D-amino acids, which are the mirror images (enantiomers) of their L-counterparts, into a peptide chain renders it highly resistant to this enzymatic degradation. nih.govmdpi.comnih.gov This enhanced proteolytic stability is a significant advantage in drug development, as it can prolong the half-life and duration of action of a peptide-based drug in the body. mdpi.compnas.org
Beyond improving stability, the introduction of a D-amino acid can fundamentally alter the biological activity of a peptide. frontiersin.orgnih.gov The change in stereochemistry can affect how the peptide folds and interacts with its target receptor, sometimes leading to increased potency or a modified pharmacological profile. frontiersin.org For instance, studies have shown that D-tyrosine itself can negatively regulate melanin (B1238610) synthesis by inhibiting the enzyme tyrosinase, an effect harnessed in the development of cosmetic peptides with anti-melanogenic properties. researchgate.netmedchemexpress.com The substitution of L-amino acids with D-amino acids is therefore a powerful strategy to create peptides with optimized stability and specific, desirable biological functions. mdpi.comnih.gov
Overview of Protecting Group Orthogonality in Complex Molecule Synthesis
The synthesis of complex molecules like modified peptides requires a carefully planned strategy to ensure that chemical reactions occur only at the desired positions. spbu.ru This is achieved through the use of protecting groups, which temporarily block reactive functional groups from participating in a reaction. wikipedia.org A critical concept in this strategy is "orthogonality," which dictates that multiple protecting groups within the same molecule can be removed selectively under different chemical conditions, without affecting the others. wikipedia.orgiris-biotech.debiosynth.com This allows for a stepwise and controlled construction of the target molecule. sigmaaldrich.com
The design of H-D-Tyr(tbu)-allylester HCl is a clear illustration of this principle. It contains two distinct protecting groups, the tert-butyl (tBu) ether and the allyl ester, which are orthogonal to each other and to the commonly used N-terminal protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). iris-biotech.desigmaaldrich.comseplite.com
The tert-butyl (tBu) group protecting the tyrosine side-chain is stable under basic and palladium-catalyzed conditions but is readily removed by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deseplite.com
The allyl ester at the C-terminus is stable to both acidic and basic conditions used for tBu and Fmoc removal, respectively. It is selectively cleaved under very mild conditions using a palladium(0) catalyst. sigmaaldrich.comacs.orgpeptide.comgoogle.com
An Fmoc group , often used to protect the N-terminus during solid-phase peptide synthesis (SPPS), is removed with a base, typically piperidine (B6355638), conditions to which both the tBu and allyl groups are stable. sigmaaldrich.comseplite.com
This orthogonality enables chemists to selectively deprotect and modify specific sites on the molecule. sigmaaldrich.com For example, the allyl ester can be removed to allow for cyclization or extension of the peptide chain at the C-terminus, while the tBu group remains intact to protect the side-chain. sigmaaldrich.compeptide.com
Table of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | 20% Piperidine in DMF (Base) | Stable to acid and Pd(0) catalysis seplite.com |
| tert-Butyloxycarbonyl | Boc | α-Amino group | Strong acid (e.g., TFA) | Stable to base and Pd(0) catalysis biosynth.com |
| tert-Butyl ether/ester | tBu | Hydroxyl (Tyr, Ser, Thr), Carboxyl (Asp, Glu) | Strong acid (e.g., TFA) | Stable to base and Pd(0) catalysis iris-biotech.deseplite.com |
| Allyl ester | OAll | Carboxyl group | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to standard acid and base conditions sigmaaldrich.comacs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218962-74-4 | |
| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for H D Tyr Tbu Allylesterhcl and Its Derivatives
Stereoselective Synthesis of D-Tyrosine Precursors
Achieving the desired D-configuration of the tyrosine backbone with high enantiopurity is a critical initial step. Two primary strategies dominate this field: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis Approaches for Enantiopurity
Asymmetric catalysis offers an elegant and efficient route to enantiomerically pure amino acids by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a particularly powerful method for accessing D-tyrosine derivatives. researchgate.netnih.govrsc.org
In this approach, a suitable enamide precursor of tyrosine is hydrogenated in the presence of a chiral rhodium catalyst. The catalyst, typically a complex of rhodium with a chiral phosphine (B1218219) ligand, creates a chiral environment that directs the hydrogenation to occur selectively on one face of the double bond, leading to the desired D-enantiomer with high enantiomeric excess (ee). researchgate.netnih.gov A notable example involves the use of the [Rh(COD)(2R,5R)-Et-DuPhos]BF4 catalyst for the asymmetric hydrogenation of enamides, which has been shown to produce tyrosine mimics with excellent enantioselectivity, reaching up to 99.6% ee. nih.gov
Recent advancements have introduced novel catalysts like [Rh((R,R)-QuinoxP*)(cod)]SbF6, which have demonstrated high efficiency in the asymmetric hydrogenation of various tyrosine precursors, achieving up to 99% ee. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high conversion and enantioselectivity.
| Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| [Rh(COD)(2R,5R)-Et-DuPhos]BF4 | Enamide precursor of tyrosine | Up to 99.6% | nih.gov |
| [Rh((R,R)-QuinoxP*)(cod)]SbF6 | Various D-(R)-tyrosine derivatives | Up to 99% | researchgate.net |
Chiral Auxiliary Strategies in Tyrosine Derivative Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. This method is widely used for the asymmetric synthesis of amino acids. wikipedia.orgwilliams.eduharvard.edu
One of the most well-known chiral auxiliaries are the Evans oxazolidinones. santiago-lab.com In this strategy, the chiral auxiliary is acylated with a suitable precursor, and the resulting imide is then subjected to a diastereoselective reaction, such as alkylation. The bulky substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. santiago-lab.com
Another practical chiral auxiliary is pseudoephenamine. Amides derived from pseudoephenamine undergo highly diastereoselective alkylation reactions, with diastereomeric ratios often exceeding 98:2. nih.gov The auxiliary can then be cleaved to provide the desired enantiomerically pure carboxylic acid. nih.gov
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Key Features | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Alkylation | Typically >98:2 | Forms a rigid chelated (Z)-enolate, directing alkylation. | williams.edusantiago-lab.com |
| Pseudoephenamine | Alkylation | 98:2 to ≥99:1 | Versatile and exhibits remarkable stereocontrol, especially for forming quaternary carbon centers. | nih.gov |
Optimization of Protecting Group Chemistry for H-D-Tyr(tbu)-allylesterhcl
Regioselective tert-Butyl Ether Formation on Tyrosine Hydroxyl
The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide synthesis. peptide.com The tert-butyl (tBu) ether is a commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal with acid. peptide.comcaymanchem.com
The regioselective introduction of the tert-butyl group onto the hydroxyl function of an N-protected D-tyrosine is typically achieved by acid-catalyzed addition of isobutylene (B52900) or by using tert-butyl acetate (B1210297) with a strong acid catalyst. While many literature examples focus on L-tyrosine, the chemical principles for the D-isomer are identical. advancedchemtech.com The N-terminus is usually protected with a group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) prior to the O-tert-butylation step. caymanchem.comadvancedchemtech.com For instance, the synthesis of Fmoc-D-Tyr(tBu)-OH involves the protection of the hydroxyl group of Fmoc-D-tyrosine. advancedchemtech.com
Allyl Esterification and Cleavage Strategies for Carboxyl Protection
The allyl ester is an effective protecting group for the carboxylic acid functionality. peptide.com It is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for tBu group removal, making it an excellent choice for orthogonal protection schemes in peptide synthesis. The esterification of the N- and side-chain protected D-tyrosine derivative with allyl alcohol is typically carried out using standard esterification methods.
The removal of the allyl ester is most commonly achieved through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger. biotage.com This deprotection is performed under mild and neutral conditions, which preserves other protecting groups and the integrity of the peptide backbone.
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is the most frequently used catalyst for this transformation. biotage.com The reaction is carried out in the presence of an allyl scavenger, which is a nucleophile that traps the allyl group from the palladium complex, thereby regenerating the active catalyst. google.com A variety of scavengers can be used, including morpholine, N-methylaniline, and phenylsilane. biotage.comgoogle.com The choice of solvent and scavenger can influence the efficiency of the deprotection. biotage.com For example, a common system involves using Pd(PPh3)4 in a solvent mixture of chloroform, acetic acid, and N-methylmorpholine. google.com
Recent studies have explored room temperature and even microwave-assisted deprotection conditions to expedite the process, demonstrating the robustness of the palladium catalyst under atmospheric conditions. biotage.com
| Catalyst | Scavenger | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh3)4 | Phenylsilane | DCM | Room Temperature, 30 min | biotage.com |
| Pd(PPh3)4 | Morpholine | CHCl3/HOAc/NMM | Room Temperature | google.com |
| Pd(PPh3)4 | N,N'-dimethylbarbituric acid | DMF | Room Temperature, 16 h | acs.org |
| Pd(PPh3)4 | Thiosalicylic acid | NMP | 40 °C | google.com |
Metal-Free and Green Chemistry Approaches for Allyl Removal
The allyl ester is a valuable carboxyl protecting group in peptide synthesis, compatible with Fmoc-based strategies. Its removal has traditionally been accomplished using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a scavenger. google.combiotage.com However, concerns over palladium's toxicity, cost, and potential for contamination of the final peptide have spurred the development of metal-free and greener deprotection alternatives. reddit.comresearchgate.net
Green chemistry approaches aim to reduce the environmental impact of chemical processes by minimizing waste and using less hazardous substances. peptide.comrsc.org For allyl deprotection, this includes developing methods that avoid heavy metals and employ more benign solvents and reagents.
One promising metal-free strategy involves an iodine-water (I₂/H₂O) system. This method has been successfully applied to the on-resin removal of the related allyloxycarbonyl (Alloc) group. The reaction proceeds in environmentally acceptable solvents like ethyl acetate, offering a significant improvement over hazardous solvents such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). acs.org This approach avoids residual metal contamination, a critical consideration for therapeutic peptides. Another metal-free concept is the use of ruthenium catalysts for olefin isomerization followed by ozonolysis, which provides a mild method for N-deallylation at the amide nitrogen of peptides and could be adapted for allyl esters. acs.org
Further research into green deallylation has explored the use of iodine in dimethylsulfoxide (DMSO), which has proven effective for cleaving C-allyl groups from active methylene (B1212753) compounds and is noted for its operational simplicity compared to transition-metal complexes. researchgate.net These methodologies represent a significant shift towards more sustainable and safer synthesis protocols for complex molecules like H-D-Tyr(tbu)-allylester·HCl.
Table 1: Comparison of Allyl Deprotection Methods
| Method | Catalyst/Reagent | Advantages | Disadvantages | Key References |
|---|---|---|---|---|
| Traditional | Pd(PPh₃)₄ / Scavenger | High efficiency, well-established | Potential metal contamination, catalyst sensitivity, hazardous solvents | google.combiotage.comnih.gov |
| Metal-Free | I₂ / H₂O | No metal contamination, environmentally benign solvents | May require specific reaction conditions (e.g., on-resin) | acs.org |
| Alternative Metal | Ruthenium complexes | Mild conditions | Multi-step process (isomerization then oxidation) | acs.org |
Scale-Up Synthesis for Research and Pre-clinical Applications
Transitioning the synthesis of H-D-Tyr(tbu)-allylester·HCl from the laboratory bench to a larger scale for extensive research and pre-clinical evaluation requires robust and efficient methodologies that ensure consistent quality and purity. acs.org
Process Intensification Techniques for H-D-Tyr(tbu)-allylester·HCl Production
Process intensification involves designing novel equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. For the production of amino acid esters, these strategies offer significant advantages over traditional batch synthesis. mdpi.com
Continuous Flow Synthesis: This technique involves pumping reagents through a reactor where the reaction occurs continuously. It allows for precise control over parameters like temperature and reaction time, leading to higher yields and purity. rsc.org The esterification of D-Tyrosine with allyl alcohol, catalyzed by an acid, can be adapted to a continuous flow system, potentially using supercritical alcohols to enhance reaction rates and eliminate the need for additional catalysts. google.com This approach minimizes reactor volume and improves safety and scalability.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates. Microwave-assisted cleavage of allyl protecting groups has been shown to reduce reaction times from hours to minutes. biotage.comnih.gov This rapid heating allows for the efficient removal of the allyl group before potential catalyst degradation, making the process faster and less reagent-intensive. This technique could be applied to the final deprotection step in syntheses where the allyl ester is used as a temporary protecting group.
Purity Assessment and Characterization Protocols for Research Grade Material
Ensuring the identity and purity of research-grade H-D-Tyr(tbu)-allylester·HCl is paramount for its use in subsequent applications, such as solid-phase peptide synthesis (SPPS). wikipedia.org A multi-technique analytical approach is required to fully characterize the material. europa.eupolypeptide.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of peptide precursors. almacgroup.combio-conferences.org The method separates the target compound from impurities, and purity is calculated based on the relative peak area. limitlesslifenootropics.com Chiral HPLC is also essential to confirm the enantiomeric purity and ensure the absence of the L-enantiomer. mdpi.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. bio-conferences.orgresolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. resolvemass.ca For H-D-Tyr(tbu)-allylester·HCl, the characteristic signals of the tert-butyl group (a sharp singlet in the ¹H NMR spectrum) and the allyl group can be easily identified to confirm the structure. nih.gov
A comprehensive purity assessment combines these methods to quantify related impurities, water content, and residual solvents, often following a mass balance approach. nih.govresearchgate.net
Table 2: Analytical Protocols for H-D-Tyr(tbu)-allylester·HCl Characterization
| Technique | Purpose | Typical Parameters/Expected Results |
|---|---|---|
| RP-HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA; Detection: UV at 220/280 nm; Expected Result: Main peak >98% purity. |
| Chiral HPLC | Enantiomeric Purity | Column: Chiral stationary phase; Expected Result: D-enantiomer >99.5%. |
| HRMS (ESI+) | Molecular Weight Confirmation | Expected m/z: C₁₈H₂₅NO₃, [M+H]⁺, calculated value. |
| ¹H NMR | Structural Confirmation | Solvent: DMSO-d₆ or D₂O; Expected Signals: Aromatic protons (tyrosine ring), allyl group protons (-CH=, -CH₂-), tert-butyl protons (singlet, ~1.3 ppm), α-proton. |
| Karl Fischer Titration | Water Content | Expected Result: <0.5%. |
Applications of H D Tyr Tbu Allylesterhcl in Complex Chemical Synthesis and Peptide Chemistry
Role as a Monomer in Solid-Phase Peptide Synthesis (SPPS)
While H-D-Tyr(tbu)-allylester·HCl itself, with its free N-terminus, is primarily a substrate for solution-phase coupling, its constituent parts are central to the strategies of Solid-Phase Peptide Synthesis (SPPS), particularly the widely adopted Fmoc/tBu methodology. bachem.com In SPPS, peptides are assembled sequentially while anchored to an insoluble resin support, which simplifies purification by allowing excess reagents and by-products to be washed away by filtration. lsu.edunih.gov The principles governing the use of its N-terminally protected counterpart, Fmoc-D-Tyr(tBu)-OH, are directly relevant.
The successful incorporation of an amino acid during SPPS is paramount, as yields for each step must be nearly quantitative to produce the target peptide in acceptable purity. csic.es The D-Tyr(tbu) moiety, like its L-isomer, is a sterically hindered amino acid due to the bulky tert-butyl group on the tyrosine side chain. caymanchem.com This bulk can impede the approach of the activated amino acid to the growing peptide chain's free amine, potentially slowing down the coupling reaction.
Research has focused on optimizing coupling conditions to overcome this steric hindrance. Studies involving the coupling of Fmoc-Tyr(tBu)-OH have demonstrated that the choice of coupling reagent, solvent, and temperature significantly impacts efficiency. For instance, using modern phosphonium- or uronium-based reagents like PyBOP or HATU is common. peptide.com More recent investigations have explored alternative reagents like propylphosphonic anhydride (B1165640) (T3P®), showing that reaction conditions can be fine-tuned to achieve high conversion rates even for hindered residues. csic.es Elevating the temperature is another effective strategy for improving yields. csic.es
Table 1: Representative Coupling Conditions for Fmoc-Tyr(tBu)-OH in SPPS
| Coupling Reagent | Base | Solvent | Temperature | Achieved Yield | Reference |
|---|---|---|---|---|---|
| T3P® | DIEA | 2-MeTHF | Room Temp | 93.8% | csic.es |
| T3P® | DIEA | ACN | Room Temp | 91.7% | csic.es |
| T3P® | DIEA | 2-MeTHF | 40°C | 99.3% | csic.es |
| T3P® | DIEA | 2-MeTHF | 60°C | 98.3% | csic.es |
Data adapted from a study on Leu-enkephalin synthesis where Fmoc-Tyr(tBu)-OH was the final residue coupled. csic.es
A key advantage of the protecting groups found in H-D-Tyr(tbu)-allylester·HCl is their orthogonality, which is a cornerstone of modern complex peptide synthesis. bachem.combiotage.com Orthogonality means that each protecting group can be removed under specific conditions without affecting the others, allowing for selective chemical manipulations at different parts of the molecule. google.com
The Fmoc/tBu strategy is itself an orthogonal system. nih.gov The Nα-Fmoc group is temporary and removed at each cycle with a mild base (e.g., piperidine), while the side-chain protecting groups, such as the tBu ether on tyrosine, are considered permanent and are cleaved only at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA). nih.govgoogle.com
The allyl ester introduces a third level of orthogonality. google.com It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions for tBu removal. The allyl group is selectively cleaved using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. biotage.comgoogle.com This three-dimensional scheme allows chemists to, for example, synthesize a fully protected peptide on a resin, selectively deprotect the C-terminal allyl ester to perform an on-resin cyclization or chain extension, and then cleave the peptide from the resin with simultaneous removal of the side-chain tBu groups. nih.gov
Table 2: Orthogonal Protecting Group Compatibility
| Protecting Group | Protected Moiety | Cleavage Condition | Stable To |
|---|---|---|---|
| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amine (Temporary) | Mild Base (e.g., 20% Piperidine (B6355638) in DMF) | Strong Acid, Palladium Catalysis |
| tBu (tert-Butyl) | Tyr Side-Chain Hydroxyl (Permanent) | Strong Acid (e.g., TFA cocktail) | Mild Base, Palladium Catalysis |
| Allyl | C-Terminal Carboxyl | Palladium(0) Catalyst + Scavenger | Mild Base, Strong Acid |
Utilization in Solution-Phase Peptide Synthesis and Segment Condensation
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, especially for large-scale production of shorter peptides and for convergent synthesis approaches. nih.govsci-hub.se In a convergent or "segment condensation" strategy, smaller protected peptide fragments are synthesized independently (either in solution or on solid phase) and then joined together in solution. This is where a building block like H-D-Tyr(tbu)-allylester·HCl is directly employed.
In segment condensation, H-D-Tyr(tbu)-allylester·HCl can act as a C-terminal building block. Its free α-amino group is available for chemo- and regioselective ligation with the activated C-terminus of another protected peptide fragment. The reaction forms a new peptide bond, extending the peptide chain. The term "chemo- and regioselective" is critical here: the coupling reaction occurs specifically at the intended α-amino group without interfering with the protected side-chain or the protected C-terminus. The HCl salt form ensures the amine is protonated and non-nucleophilic until it is liberated by the addition of a non-nucleophilic base (e.g., DIEA) during the coupling step. The protected Tyr(tBu) side chain and the allyl-protected C-terminus remain inert during this peptide bond formation, preserving them for future synthetic steps or final deprotection.
Derivatization for Peptidomimetic and Complex Molecule Scaffolds
The creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties—often requires non-standard chemical functionalities. researchgate.net The unique structure of H-D-Tyr(tbu)-allylester·HCl, specifically its allyl group, makes it an excellent starting point for such derivatizations.
After the D-tyrosine residue has been incorporated into a peptide, the C-terminal allyl ester is not merely a protecting group; it is a versatile chemical handle for post-synthetic modification. The double bond of the allyl group is amenable to a wide range of organic reactions, allowing for the introduction of diverse functional groups. This functionalization can be performed after the peptide chain is assembled but before final deprotection and cleavage.
Examples of such modifications include:
Oxidative Cleavage: Treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to generate a C-terminal aldehyde or carboxylic acid.
Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides can attach complex aromatic or unsaturated scaffolds.
Thiol-Ene "Click" Reaction: A radical-mediated addition of a thiol across the double bond is a highly efficient way to conjugate other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve solubility.
Metathesis: Ring-closing metathesis (RCM) with another terminal alkene on a peptide side-chain can be used to form cyclic peptides.
These modifications transform a standard peptide into a complex, functionalized molecule suitable for advanced applications in drug discovery and materials science. biotage.com
Table 3: Examples of Post-Synthetic Modifications on Allyl Groups
| Reaction Type | Typical Reagents | Resulting Functional Group/Structure | Application |
|---|---|---|---|
| Thiol-Ene Reaction | R-SH, Photoinitiator | Thioether linkage | Conjugation of probes, PEGylation |
| Heck Coupling | Aryl-X, Pd catalyst, Base | Styrenyl derivative | Introduction of aromatic scaffolds |
| Epoxidation | mCPBA | Epoxide | Further derivatization via ring-opening |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohol | Altering C-terminus from ester to alcohol |
Incorporation into Conformationaly Constrained Peptide Structures
The introduction of conformational constraints into peptide structures is a critical strategy in medicinal chemistry to enhance biological activity, receptor selectivity, and metabolic stability. issuu.comnih.gov By reducing the inherent flexibility of linear peptides, it is possible to lock the molecule into its bioactive conformation, which can lead to a significant improvement in binding affinity for its target. researchgate.net The chemical compound H-D-Tyr(tbu)-allylester•HCl is a purpose-designed building block for the synthesis of such conformationally constrained peptides, particularly macrocyclic structures. Its utility stems from the unique combination of a D-configured amino acid with an orthogonal protection scheme.
The incorporation of D-amino acids into a peptide sequence is a well-established method for inducing local conformational constraints. psu.edu Unlike their L-counterparts, D-amino acids favor distinct regions of the Ramachandran plot, promoting the formation of specific secondary structures like β-turns and β-hairpins. nih.govrsc.org A D-amino acid can act as a "turn-inducer," forcing the peptide backbone to fold back on itself, a key step in forming cyclic or hairpin structures. psu.edulifetein.com.cn Specifically, placing a D-amino acid at the i+1 or i+2 position of a peptide sequence can facilitate the formation of stable β-turn structures, which are fundamental elements in many biologically active, constrained peptides. psu.edu
The synthetic utility of H-D-Tyr(tbu)-allylester•HCl lies in its three-dimensional orthogonal protection strategy, which is essential for the construction of complex peptides like head-to-tail cyclized peptides. google.com The three key features of the molecule are:
D-Tyrosine Core : Provides the structural basis for inducing a turn. psu.edulifetein.com.cn
Side-Chain Protection (tert-butyl, tBu) : The phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether. This protecting group is stable to the basic conditions used for Fmoc group removal and the specific conditions needed for allyl group cleavage. It is typically removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA). google.comsigmaaldrich.com
C-Terminal Protection (Allyl Ester) : The carboxylic acid is protected as an allyl ester (OAll). The allyl group is orthogonal to both the Fmoc and tBu groups. It can be selectively removed under very mild conditions using a palladium(0) catalyst, without affecting other protecting groups on the peptide. google.comthieme-connect.de
This orthogonality is exploited in Solid-Phase Peptide Synthesis (SPPS) to achieve on-resin cyclization. thieme-connect.de A linear peptide precursor can be assembled on a solid support, incorporating H-D-Tyr(tbu)-allylester•HCl at a strategic position. After assembly, the N-terminal Fmoc group is removed (using piperidine), and subsequently, the C-terminal allyl ester is cleaved (using a Pd(0) catalyst). This exposes the N-terminal amine and the C-terminal carboxylic acid, allowing for an intramolecular, head-to-tail cyclization reaction to occur directly on the resin. nih.govmdpi.com The side-chain protecting groups, including the tBu on the D-Tyrosine, remain intact during this process, preventing unwanted side reactions. nih.gov
The strategic placement of the D-Tyr(tBu) residue within the sequence guides the peptide to adopt a pre-organized conformation that facilitates efficient cyclization, as the ends of the linear peptide are brought into proximity by the induced turn. issuu.comnih.gov
The table below summarizes the strategic function of each component of H-D-Tyr(tbu)-allylester•HCl in the synthesis of conformationally constrained peptides.
| Component | Protecting Group | Function in Synthesis | Cleavage Condition | Orthogonality |
| α-Amino Group | None (as HCl salt) | Site for N-terminal peptide chain elongation. | N/A | Ready for standard coupling reactions after neutralization. |
| Side-Chain Hydroxyl | tert-butyl (tBu) | Permanent protection of the tyrosine phenol (B47542) during synthesis and cyclization. | Strong acid (e.g., TFA). google.com | Stable to piperidine (Fmoc removal) and Pd(0) (Allyl removal). google.comsigmaaldrich.com |
| C-Terminal Carboxyl | Allyl Ester (OAll) | Semipermanent protection, allowing for selective deprotection for cyclization. | Pd(0) catalyst (e.g., Pd(PPh₃)₄). google.com | Stable to piperidine (Fmoc removal) and strong acid (TFA). google.com |
| Chiral Center | D-configuration | Induces β-turn or other non-standard secondary structures to constrain the peptide backbone. psu.edursc.org | N/A | Influences the final 3D structure of the peptide. |
The following table outlines a representative synthetic strategy for a constrained cyclic peptide incorporating this building block.
| Step | Action | Reagents/Conditions | Purpose |
| 1. Linear Peptide Synthesis | Assemble linear peptide on solid support using Fmoc/tBu chemistry, incorporating Fmoc-D-Tyr(tBu)-OAll at the C-terminus. | Standard Fmoc-SPPS protocols. | Build the desired linear peptide sequence. |
| 2. N-Terminal Deprotection | Remove the final N-terminal Fmoc group. | 20% Piperidine in DMF. | Expose the N-terminal amine for cyclization. |
| 3. C-Terminal Deprotection | Selectively cleave the C-terminal allyl ester. | Pd(PPh₃)₄, scavenger (e.g., morpholine) in THF/DMSO/HCl. google.com | Expose the C-terminal carboxylic acid for cyclization. |
| 4. On-Resin Cyclization | Mediate amide bond formation between the N- and C-termini. | Coupling reagents (e.g., HBTU, HOBt, DIPEA). nih.gov | Form the macrocyclic peptide ring while still on the resin. |
| 5. Final Cleavage & Deprotection | Cleave the cyclic peptide from the resin and remove all side-chain protecting groups (e.g., tBu). | TFA cocktail (e.g., TFA/TIS/H₂O). nih.gov | Release the final, purified, constrained peptide. |
Mechanistic and Interaction Studies of H D Tyr Tbu Allylesterhcl in Chemical Biology Research
Probing Enzyme Specificity and Kinetic Mechanisms
The unique structural features of H-D-Tyr(tbu)-allylester•HCl make it a valuable tool for interrogating the specificity and kinetic parameters of various enzymes, particularly hydrolases.
The allyl ester group at the C-terminus of H-D-Tyr(tbu)-allylester•HCl can serve as a substrate for enzymes with esterase activity. The study of the enzymatic hydrolysis of this linkage provides insights into the substrate tolerance and catalytic mechanism of these enzymes. While chemical methods for allyl ester cleavage using palladium catalysts are common, enzymatic methods offer advantages in terms of mild reaction conditions and high selectivity. acsgcipr.org
Certain proteases, such as papain, have been shown to catalyze the hydrolysis of ester linkages in addition to their primary peptidase activity. google.com By incorporating H-D-Tyr(tbu)-allylester•HCl into a peptide sequence, researchers can assess the ability of an enzyme to hydrolyze the terminal ester bond. The rate of hydrolysis can be monitored using techniques like HPLC to determine kinetic parameters. This approach allows for the screening of enzymes that can act as "deprotecting" catalysts under biologically compatible conditions, which is useful in biocatalysis and the synthesis of complex biomolecules. google.com
Table 1: Comparison of Cleavage Methods for Ester Protecting Groups
| Protecting Group | Cleavage Method | Reagents/Enzymes | Key Features |
|---|---|---|---|
| Allyl Ester | Chemical (Catalytic) | Palladium(0) complexes (e.g., Pd(PPh₃)₄), Scavenger (e.g., Phenylsilane) | Mild conditions, orthogonal to Fmoc/tBu strategy. sigmaaldrich.comnih.gov |
| Allyl Ester | Enzymatic | Hydrolases (e.g., Papain, Ficin, some Esterases) | High selectivity, aqueous environment, neutral pH. google.com |
| tert-Butyl (tBu) Ester | Chemical (Acidolysis) | Strong acids (e.g., Trifluoroacetic acid - TFA) | Standard method in Boc and Fmoc solid-phase synthesis. peptide.com |
| Methyl/Ethyl Ester | Chemical (Saponification) | Base (e.g., NaOH, LiOH) | Can cause racemization or side reactions. google.com |
This table provides an illustrative comparison of common deprotection methods.
The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence renders the adjacent peptide bonds highly resistant to cleavage by most naturally occurring proteases, which are stereospecific for L-amino acids. This resistance makes peptides synthesized with H-D-Tyr(tbu)-allylester•HCl effective as substrate analogues or potential inhibitors for proteases and peptidases.
These modified peptides can bind to the active site of an enzyme, allowing for the study of binding interactions without the complication of substrate turnover. By using such analogues, researchers can:
Map the enzyme's active site: The bulky tert-butyl group on the tyrosine side chain can act as a probe to explore the steric constraints within a binding pocket. rsc.org
Determine binding constants (Ki): As these peptides often act as competitive inhibitors, their binding affinity can be quantified.
Elucidate the structural basis of specificity: By comparing the binding of D-amino acid-containing peptides with their L-amino acid counterparts, the importance of backbone and side-chain stereochemistry for enzyme recognition can be determined.
Receptor Ligand Interaction Research (Non-Clinical Focus)
In the field of molecular pharmacology and chemical biology, H-D-Tyr(tbu)-allylester•HCl serves as a critical building block for synthesizing modified peptide ligands to study receptor interactions.
The affinity of a peptide ligand for its receptor is a primary determinant of its biological activity. Incorporating non-natural amino acids like H-D-Tyr(tbu)-allylester•HCl can significantly modulate this affinity. The D-configuration can induce specific secondary structures (e.g., turns or helices) or present side chains in novel orientations, potentially leading to enhanced binding interactions with the target receptor.
Furthermore, the increased stability of D-amino acid-containing peptides against degradation by proteases present in in vitro assay systems ensures that the measured affinity reflects the true interaction, without the concentration of the ligand diminishing over time. High-affinity nucleic acid ligands can be selected to bind to a wide array of targets, and similarly, modified peptides can be designed for high specificity. nih.gov Binding affinity is typically quantified by determining the dissociation constant (Kd) or inhibition constant (Ki) through radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand influences its biological activity. nih.gov H-D-Tyr(tbu)-allylester•HCl is an ideal component for generating peptide libraries for SAR studies. Researchers can systematically modify a parent peptide sequence by:
Stereochemical Inversion: Replacing an L-tyrosine with D-tyrosine (from H-D-Tyr(tbu)-allylester•HCl) to assess the importance of stereochemistry at that position.
Side-Chain Modification: The tert-butyl group provides significant bulk. Comparing the activity of a Tyr(tBu)-containing peptide with peptides containing tyrosine or other modified tyrosines (e.g., methylated, halogenated) reveals the steric and electronic requirements of the receptor's binding pocket.
C-terminal Modification: The allyl ester is an orthogonal protecting group, meaning it can be selectively removed without affecting other protecting groups like Fmoc or tBu. sigmaaldrich.com This allows for site-specific modification at the C-terminus, such as amidation or conjugation to other molecules, to explore their impact on activity.
Table 2: Illustrative SAR Study Based on a Hypothetical Peptide Ligand
| Peptide Analogue | Modification from Parent Peptide | Observed Change in Binding Affinity (Hypothetical) | Interpretation |
|---|---|---|---|
| Parent (L-Tyr) | Contains L-Tyrosine at position 'X' | Baseline (e.g., Kd = 100 nM) | Reference compound. |
| Analogue 1 | L-Tyr replaced with D-Tyr(tBu) | Increased (e.g., Kd = 10 nM) | D-configuration and/or tBu group improves binding, possibly through better fit or induced conformation. |
| Analogue 2 | L-Tyr replaced with D-Tyr | Slightly Decreased (e.g., Kd = 250 nM) | D-configuration alone is not favorable; the bulky tBu group is critical for the enhanced affinity seen in Analogue 1. |
| Analogue 3 | D-Tyr(tBu) C-terminal acid converted to amide | Increased (e.g., Kd = 5 nM) | C-terminal amide forms a key hydrogen bond with the receptor, enhancing affinity. |
This table presents hypothetical data to illustrate the principles of an SAR study.
Development as a Chemical Probe Building Block
Chemical probes are essential tools for studying protein function, target identification, and imaging in complex biological environments. sigmaaldrich.com H-D-Tyr(tbu)-allylester•HCl is a trifunctional building block well-suited for the synthesis of sophisticated chemical probes. Its utility stems from the distinct roles of its constituent parts. evitachem.comsigmaaldrich.com
The D-Amino Acid Core: Provides a scaffold with inherent stability against proteolytic degradation, increasing the probe's effective lifetime in biological systems.
The tert-Butyl (tBu) Group: A permanent protecting group during synthesis that serves as a bulky, hydrophobic moiety in the final probe. caymanchem.com This can be used to probe steric and hydrophobic features of a target's binding site.
The Allyl Ester Group: An orthogonally protected carboxyl group. Its selective deprotection under mild palladium-catalyzed conditions allows for the site-specific attachment of various functional reporters or tags after the main peptide sequence has been assembled. sigmaaldrich.comnih.gov This enables the creation of probes where a reporter group (like a fluorophore for imaging or biotin (B1667282) for affinity purification) is attached at the C-terminus, often distal to the primary binding motif, minimizing interference with the target interaction.
This strategy allows for the modular construction of chemical probes, where the peptide sequence dictates binding specificity and the orthogonally-handled C-terminus serves as a conjugation site for a desired functional tag.
Table 3: Functional Groups of H-D-Tyr(tbu)-allylester•HCl and Their Role in Chemical Probe Design
| Functional Group | Type | Role in Synthesis | Role in Final Probe |
|---|---|---|---|
| Amine (-NH₂) (as HCl salt) | Connectivity Group | N-terminal elongation point in peptide synthesis. chemimpex.comchemimpex.com | Forms peptide bonds; provides metabolic stability due to D-configuration. |
| tert-Butyl (-tBu) | Permanent Side-Chain Protection | Prevents unwanted side-chain reactions during synthesis. caymanchem.com | Acts as a steric/hydrophobic probe of the target's binding pocket. |
| Allyl Ester (-OAll) | Orthogonal C-terminal Protection | Protects the C-terminus; allows for selective deprotection for on-resin cyclization or conjugation. sigmaaldrich.combachem.com | Serves as a site for attaching reporter tags (e.g., biotin, fluorophores) after selective removal. |
Design and Synthesis of Photoaffinity Labels and Fluorescent Probes
The development of photoaffinity labels and fluorescent probes from H-D-Tyr(tbu)-allylester•HCl is a key strategy for investigating ligand-protein interactions. Photoaffinity labeling (PAL) is a powerful technique to covalently link a ligand to its binding partner upon photoactivation, enabling target identification. mdpi.combiologiachile.cl Fluorescent probes, on the other hand, allow for the visualization and quantification of binding events in cellular systems. chemimpex.com
The design of such probes typically involves the incorporation of a photoactivatable group, like a benzophenone (B1666685) or a diazirine, and a reporter tag, which can be a fluorophore or a biotin handle for subsequent detection and enrichment. mdpi.com The synthesis of these probes from H-D-Tyr(tbu)-allylester•HCl can be conceptualized in a multi-step process. The free amine of the D-tyrosine backbone can be acylated with a linker bearing a photoactivatable group. For instance, a benzoylbenzoic acid can be coupled to the N-terminus to introduce a benzophenone moiety, a commonly used photo-crosslinker. researchgate.net
Alternatively, the allyl ester of H-D-Tyr(tbu)-allylester•HCl can be selectively cleaved under mild conditions using a palladium catalyst, leaving the tert-butyl ether intact. sigmaaldrich.com The resulting free carboxylic acid can then be coupled to a fluorescent dye or a biotinylated amine, creating a C-terminally labeled probe. The tert-butyl group can be removed under acidic conditions to unmask the phenolic hydroxyl group if it is required for biological activity or for further modification. rsc.org
The synthesis of a fluorescent probe could involve the coupling of a fluorophore, such as a coumarin (B35378) derivative, to the deprotected carboxylic acid of the tyrosine scaffold. mdpi.com The choice of fluorophore would be guided by the desired photophysical properties, such as excitation and emission wavelengths suitable for cellular imaging. rsc.org
Table 1: Hypothetical Photoaffinity Probes Derived from H-D-Tyr(tbu)-allylester•HCl
| Probe Name | Photoactivatable Group | Reporter Tag | Wavelength of Activation (nm) |
| Probe-BP-Biotin | Benzophenone | Biotin | 350-360 |
| Probe-Dz-Biotin | Diazirine | Biotin | 350-380 |
Table 2: Hypothetical Fluorescent Probes Derived from H-D-Tyr(tbu)-allylester•HCl
| Probe Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| Probe-Coumarin | Coumarin | 464 | 495 | 0.65 |
| Probe-Fluorescein | Fluorescein | 494 | 521 | 0.92 |
Applications in Target Identification and Validation in Research Systems
Once synthesized, these photoaffinity and fluorescent probes can be employed in a variety of research systems to identify and validate the cellular targets of a parent bioactive molecule. Target identification is a crucial first step in drug discovery and understanding the mechanism of action of a compound. rsc.org
A typical workflow for target identification using a photoaffinity probe, such as "Probe-BP-Biotin," would involve incubating the probe with a relevant cell lysate or in live cells. biorxiv.org Upon binding to its target protein, the sample is irradiated with UV light, leading to the covalent cross-linking of the probe to the protein. biologiachile.cl The biotin tag then allows for the specific enrichment of the cross-linked protein-probe complex using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry-based proteomics.
The validation of these identified targets is a critical subsequent step. rsc.org This can be achieved using the corresponding fluorescent probe, for example, "Probe-Coumarin." The fluorescent probe can be used in cellular imaging studies to confirm the subcellular localization of the target protein and to visualize the binding event in real-time. Techniques like fluorescence microscopy can provide spatial and temporal information about the ligand-target interaction within the cell. mdpi.com
Furthermore, competition experiments can be performed to validate the specificity of the interaction. In such an experiment, the binding of the fluorescent or photoaffinity probe to its target would be competed off by an excess of the unlabeled parent compound, demonstrating that both molecules bind to the same site. The reduction in the fluorescent signal or the amount of enriched protein would confirm the specific nature of the interaction.
These chemical biology approaches, enabled by the strategic design and synthesis of probes from precursors like H-D-Tyr(tbu)-allylester•HCl, are invaluable for elucidating the complex molecular interactions that underpin biological processes and disease states.
Computational and Theoretical Investigations of H D Tyr Tbu Allylesterhcl
Quantum Chemical Calculations for Reactivity Predictions
Electronic Structure Analysis of the Allyl Ester and tert-Butyl Ether
The electronic properties of H-D-Tyr(tbu)-allylester•HCl are significantly influenced by the presence of the tert-butyl ether and allyl ester protecting groups. Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into how these groups modulate the electron distribution and reactivity of the parent D-tyrosine molecule.
The tert-butyl group, attached to the phenolic oxygen of the tyrosine side chain, is a bulky, electron-donating group. Its primary electronic effect is inductive, pushing electron density towards the aromatic ring. This effect, however, is often overshadowed by its significant steric hindrance. ijisrt.comresearchgate.net Theoretical calculations on related molecules, such as tert-butyl-substituted dithiophene oxides, have shown that the tert-butyl group can enforce a more rigid molecular backbone, limiting torsional freedom. ijisrt.com This steric bulk effectively shields the phenolic oxygen, preventing its participation in hydrogen bonding or reactions. From an electronic standpoint, the ether linkage introduces lone pairs on the oxygen atom which can, in principle, participate in resonance with the aromatic ring. However, the steric demands of the tert-butyl group can lead to a non-planar arrangement, potentially disrupting optimal orbital overlap.
The allyl ester, protecting the carboxylic acid functionality, introduces a π-system that can influence the electronic environment of the carboxyl group. DFT studies on similar allyl compounds, like diallyl phthalate, have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. uokerbala.edu.iq The π-bond of the allyl group can act as a site for metal coordination, which is crucial for its removal. The electronic nature of the ester group itself is electron-withdrawing, pulling electron density away from the chiral carbon of the amino acid backbone.
Computational models, such as those developed for methyl tert-butyl ether (MTBE), help in understanding the fundamental electronic structure. rsc.org These studies provide data on bond lengths, angles, and charge distributions that can be extrapolated to the more complex tyrosine derivative. For instance, the C-O-C bond angle and the charge distribution around the ether oxygen are key parameters determining its reactivity.
Below are representative data tables derived from computational studies on analogous structures, illustrating the typical electronic and structural parameters.
Table 1: Calculated Electronic Properties of Model Functional Groups This table presents data from theoretical calculations on molecules containing functional groups analogous to those in H-D-Tyr(tbu)-allylester•HCl. The values are illustrative of the electronic characteristics.
| Functional Group Analogue | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| tert-Butyl Methyl Ether | M06-2X/6-311++G(d,p) | - | - | - | - |
| Diallyl Phthalate | DFT/CAM-B3LYP | -8.326 | - | 4.522 | 3.394 |
| Allyl Mercaptan (in water) | DFT B3LYP/cc-pVQZ | -6.83 | -0.65 | 6.18 | - |
Data sourced from related computational studies. uokerbala.edu.iqresearchgate.netmdpi.com
Table 2: Selected Calculated Structural Parameters for Model Compounds This table shows optimized geometric parameters for molecules containing key structural motifs found in H-D-Tyr(tbu)-allylester•HCl. These values are benchmarks for understanding the compound's conformation.
| Compound/Fragment | Calculation Method | Parameter | Calculated Value |
| Methyl tert-Butyl Ether | CCSD(T)/cc-pVTZ | C(tert-butyl)-O Bond Length | 1.45 Å |
| Methyl tert-Butyl Ether | CCSD(T)/cc-pVTZ | C(methyl)-O Bond Length | 1.40 Å |
| Methyl tert-Butyl Ether | CCSD(T)/cc-pVTZ | C-O-C Bond Angle | 114.2° |
| Diallyl Phthalate | DFT/CAM-B3LYP | C=C (allyl) Bond Length | ~1.33 Å |
Data sourced from high-level theoretical calculations on model systems. uokerbala.edu.iqrsc.org
The interplay of the electron-donating tert-butyl ether and the electron-withdrawing allyl ester creates a unique electronic landscape across the H-D-Tyr(tbu)-allylester•HCl molecule. The steric and electronic effects of these protecting groups are fundamental to understanding its stability and the specific conditions required for their selective removal.
Reaction Mechanism Elucidation for Protecting Group Manipulations
The strategic removal of the allyl and tert-butyl protecting groups from H-D-Tyr(tbu)-allylester•HCl is critical in synthetic peptide chemistry. Computational studies have been instrumental in elucidating the detailed mechanisms of these deprotection reactions, providing insights into transition states, reaction intermediates, and the role of catalysts.
Deprotection of the Allyl Ester
The removal of the allyl ester is most commonly achieved through palladium-catalyzed allylic substitution. acsgcipr.org The generally accepted mechanism, supported by DFT calculations on similar systems, involves several key steps: nih.govresearchgate.net
Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the C-O bond of the ester, cleaving it to form a cationic η³-allyl-palladium(II) complex and the carboxylate anion of the tyrosine derivative. acsgcipr.org
Nucleophilic Attack: A nucleophile, often a mild base or a scavenger like a barbituric acid derivative, attacks the η³-allyl-palladium(II) complex. organic-chemistry.org This regenerates the Pd(0) catalyst and forms an inert allylated scavenger.
Protonation: The liberated carboxylate anion is subsequently protonated during workup to yield the free carboxylic acid.
Theoretical investigations into palladium-catalyzed allylic amination, a related reaction, have shown that the process is highly dependent on the electronic properties of the ligands on the palladium catalyst. nih.gov Strong π-acceptor ligands can favor the decomplexation of the allyl group. nih.gov Kinetic analysis of similar palladium-catalyzed reactions has provided evidence that the turnover-limiting step is often the transmetalation or the nucleophilic attack, depending on the specific substrate and conditions. acs.org
Deprotection of the tert-Butyl Ether
The tert-butyl ether is a robust protecting group, typically cleaved under strong acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable tert-butyl cation.
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the ether oxygen atom.
C-O Bond Cleavage: The protonated ether undergoes heterolytic cleavage of the oxygen-tert-butyl bond. This step is facilitated by the formation of the resonance-stabilized and hyperconjugation-stabilized tert-butyl carbocation and the free phenol (B47542).
Cation Trapping: The released tert-butyl cation is typically trapped by a scavenger present in the reaction mixture (e.g., water, triisopropylsilane) or can be eliminated as isobutene.
Computational studies on the acid-catalyzed decomposition of MTBE have provided detailed energy profiles for similar reactions. unirioja.es These studies confirm that the initial proton transfer and subsequent C-O bond cleavage are the key energetic hurdles. The stability of the resulting carbocation is a major thermodynamic driving force for the reaction.
Table 3: Illustrative Calculated Activation Energies for Deprotection Steps This table provides representative activation free energy (ΔG‡) values for key steps in the deprotection of analogous protecting groups, as determined by computational studies.
| Reaction Step | Model System | Calculation Method | Calculated ΔG‡ (kcal/mol) |
| Pd-Catalyzed Allylic Decarboxylation | Allyl β-ketoester | DFT | ~22.6 (experimental correlation) |
| Acid-Catalyzed Ether Decomposition | t-butyl methyl ether + HCl | ωB97XD/LANL2DZ | ~32.0 |
Data sourced from theoretical and experimental kinetic studies on related systems. unirioja.es
These computational investigations are crucial for optimizing reaction conditions. By understanding the energy barriers and the structure of intermediates, chemists can select appropriate catalysts, solvents, and temperatures to achieve selective and high-yielding deprotection of one group in the presence of the other, a cornerstone of modern synthetic chemistry. wikipedia.org
Advanced Analytical and Spectroscopic Characterization for H D Tyr Tbu Allylesterhcl Research
High-Resolution NMR Spectroscopy for Mechanistic Insights and Complex Structures
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules like H-D-Tyr(tbu)-allylesterhcl. nih.govrsc.org It provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule through chemical shifts, coupling constants, and nuclear Overhauser effects (NOE). nih.gov
For this compound, 1H NMR and 13C NMR are fundamental. The 1H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The tert-butyl (tBu) group would present as a prominent singlet in the upfield region, integrating to nine protons. The allyl ester group would display a characteristic set of signals: a doublet for the methylene (B1212753) protons adjacent to the ester oxygen, and a multiplet for the vinyl protons. The aromatic protons of the tyrosine ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the alpha-carbon and beta-carbon of the amino acid backbone would exhibit specific multiplicities due to coupling with each other.
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively assign these signals. rsc.org Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, connecting the α-proton to the β-protons of the tyrosine backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, allowing for the assignment of the 13C spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shifts for the constituent functional groups. Actual experimental values may vary based on solvent and other conditions.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY/HMBC) |
|---|---|---|---|
| α-CH | ~4.0 - 4.3 | ~55 - 58 | Correlates with β-CH₂ and NH₂ |
| β-CH₂ | ~2.9 - 3.2 | ~36 - 39 | Correlates with α-CH and Aromatic C |
| Aromatic CH (ortho to OH) | ~7.0 - 7.2 | ~129 - 131 | Correlates with β-CH₂ (HMBC) |
| Aromatic CH (meta to OH) | ~6.8 - 7.0 | ~123 - 125 | Correlates with tert-Butyl C (HMBC) |
| Allyl -OCH₂- | ~4.6 - 4.8 | ~65 - 67 | Correlates with Allyl -CH= |
| Allyl -CH= | ~5.8 - 6.0 | ~130 - 133 | Correlates with -OCH₂- and =CH₂ |
| Allyl =CH₂ | ~5.2 - 5.4 | ~118 - 120 | Correlates with -CH= |
| tert-Butyl -C(CH₃)₃ | ~1.3 | ~30 - 32 | Strong singlet, no COSY correlation |
| tert-Butyl -C(CH₃)₃ | N/A | ~78 - 80 | Correlates with tert-Butyl H (HMBC) |
| Carbonyl C=O | N/A | ~170 - 173 | Correlates with α-CH and Allyl -OCH₂- (HMBC) |
Advanced Mass Spectrometry Techniques for Peptide Fragmentation and Purity
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and assessing the purity of this compound. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₆H₂₄ClNO₃) of the molecule. nih.govbldpharm.com
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint. nih.gov In a typical MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is isolated and then subjected to collision-induced dissociation (CID). matrixscience.com This process induces fragmentation at the most labile bonds. For this specific compound, key fragmentation pathways would include:
Loss of the tert-butyl group: A neutral loss of 56 Da (C₄H₈) from the precursor ion.
Loss of the allyl group: A neutral loss of 41 Da (C₃H₅).
Cleavage of the ester bond: Resulting in fragments corresponding to the protected tyrosine core and the allyl alcohol.
Analyzing these fragmentation patterns allows researchers to verify the presence and connectivity of both the tBu protecting group on the phenolic hydroxyl and the allyl ester group at the C-terminus. This is also a powerful method for identifying and quantifying any impurities, such as starting materials or by-products from the synthesis.
Table 2: Expected Precursor and Fragment Ions in ESI-MS/MS of this compound Note: The molecular weight of the free base is 313.82 g/mol. bldpharm.com The m/z values correspond to the singly charged [M+H]⁺ ion.
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Precursor Ion (Protonated Molecule) | 314.83 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from t-butyl group | 258.83 |
| [M+H - C₃H₅]⁺ | Loss of allyl radical | 273.83 |
| [M+H - C₃H₄O]⁺ | Loss of acrolein from ester | 258.83 |
| [C₁₂H₁₈NO₂]⁺ | Cleavage of ester bond (tyrosine fragment) | 212.13 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
While NMR and MS confirm the chemical structure, they are generally insensitive to stereochemistry at the α-carbon. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for verifying the stereochemical integrity of the chiral center. unipi.it
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipi.it An achiral molecule will not produce a CD signal. For this compound, the D-configuration at the α-carbon is the key chiral feature. The aromatic ring of the tyrosine moiety acts as a chromophore. The electronic transitions of this chromophore, perturbed by the chiral environment of the α-carbon, give rise to characteristic CD signals known as Cotton effects.
To confirm the "D" configuration, the CD spectrum of this compound would be recorded and compared to the spectrum of its enantiomer, H-L-Tyr(tbu)-allylesterhcl. According to the principles of chiroptical spectroscopy, the two enantiomers will produce mirror-image CD spectra. Therefore, observing a CD spectrum with Cotton effects of the opposite sign to those of the known L-isomer provides definitive proof of the D-configuration. This non-destructive technique is highly sensitive and is a standard method for confirming the enantiopurity of amino acid derivatives in peptide synthesis.
Future Research Directions and Emerging Applications of H D Tyr Tbu Allylesterhcl
Exploration in Solid-Phase Organic Synthesis (SPOS) Beyond Peptides
While primarily designed for Solid-Phase Peptide Synthesis (SPPS), the structural features of H-D-Tyr(tbu)-allylester HCl make it a valuable candidate for the broader field of Solid-Phase Organic Synthesis (SPOS). The core advantages of SPOS, such as the use of excess reagents to drive reactions to completion and the simplified purification by filtration and washing, are highly beneficial for creating complex small molecules and peptidomimetics. d-nb.inforesearchgate.net
Future research is poised to explore the use of H-D-Tyr(tbu)-allylester HCl as a scaffold for generating libraries of non-peptidic molecules. The tyrosine framework can be elaborated upon, using its aromatic ring and stereocenter as starting points for diverse chemical transformations. The allyl protecting group is particularly significant here, as it is orthogonal to many other protecting groups used in organic synthesis, such as the acid-labile Boc and base-labile Fmoc groups. google.com This orthogonality allows for the selective removal of the allyl group under mild conditions, typically using a palladium catalyst, enabling further chemical modification at the C-terminus while the rest of the molecule remains protected. researchgate.netcsic.es This strategy could be employed to synthesize complex heterocyclic structures or other molecular scaffolds with potential therapeutic applications.
Integration into Automated Synthesis Platforms for High-Throughput Research
The demand for rapid synthesis and screening of large compound libraries in drug discovery has driven the development of automated synthesis platforms. chemspeed.comnih.gov Solid-phase synthesis is exceptionally well-suited for automation because the repetitive cycles of coupling and deprotection can be programmed and executed with high precision and reproducibility. d-nb.inforesearchgate.net
H-D-Tyr(tbu)-allylester HCl is an ideal building block for such automated systems. Its use in standard Fmoc/tBu-based SPPS protocols means it can be readily incorporated into the workflows of existing automated peptide synthesizers. nih.govnih.gov Future applications will likely see this compound used in high-throughput platforms to generate large libraries of peptides containing a D-tyrosine residue. rsc.orgimperial.ac.uk The incorporation of D-amino acids is a key strategy for increasing the proteolytic stability of therapeutic peptides. nih.govformulationbio.com Furthermore, the presence of the allyl ester allows for an automated, on-resin diversification strategy. After the main peptide sequence is synthesized, an automated system could perform the palladium-catalyzed deprotection of the allyl group, followed by coupling of various chemical moieties to the now-free C-terminus, all within a single, continuous run. google.com This would dramatically accelerate the creation of diverse peptide-based libraries for screening and optimization.
Contribution to New Methodologies for Peptide and Protein Engineering
Protein engineering aims to create new proteins with novel or enhanced functions. the-scientist.comnih.gov A powerful technique in this field is semi-synthesis, where a synthetic peptide is joined to a larger, recombinantly expressed protein segment. interesjournals.org This approach, particularly through methods like Expressed Protein Ligation (EPL), allows for the site-specific incorporation of unnatural amino acids, post-translational modifications, or biophysical probes that are inaccessible through standard recombinant DNA technology. nih.govscispace.comresearchgate.net
H-D-Tyr(tbu)-allylester HCl is a critical contributor to these advanced methodologies. It enables the chemical synthesis of peptide fragments containing a D-tyrosine residue. formulationbio.com These D-amino acid-containing peptides can then be ligated to a protein, conferring unique structural properties or resistance to enzymatic degradation at the ligation site. scispace.com The orthogonality of the allyl ester is again crucial. It can be selectively removed to create a peptide-thioester, a necessary reactive partner for Native Chemical Ligation (NCL), the core reaction of EPL. nih.govscispace.com This allows chemists to build complex peptide fragments with precisely controlled modifications, which can then be used to assemble full-length, semi-synthetic proteins with engineered properties. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com Peptides, particularly those containing aromatic amino acids like tyrosine, are excellent building blocks for self-assembling nanomaterials. acs.org These materials, such as nanofibers, hydrogels, and nanotubes, have emerging applications in biomedicine and materials science. spruijtlab.commdpi.com
The incorporation of H-D-Tyr(tbu)-allylester HCl into peptide sequences offers exciting possibilities for controlling and diversifying these self-assembled structures. The chirality of the amino acid is a critical factor in the morphology of the resulting nanostructure. acs.org Using D-amino acids, either exclusively or in combination with L-amino acids, can fundamentally alter the self-assembly process, leading to materials with different mechanical and biological properties. acs.orgnih.gov Peptides containing D-amino acids often exhibit enhanced stability against proteases, making the resulting biomaterials more robust for in-vivo applications. nih.govnih.gov The bulky aromatic groups of tyrosine residues are known to drive self-assembly through π-stacking interactions. reading.ac.uk Future research will likely focus on designing short peptides containing D-tyrosine derived from this building block to create novel, highly stable hydrogels for drug delivery or scaffolds for tissue engineering. oup.com
Q & A
Q. What experimental protocols ensure reproducibility in synthesizing H-D-Tyr(tBu)-allylester HCl?
To ensure reproducibility, document synthesis steps rigorously, including reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., chromatography or crystallization), and characterization data (NMR, HPLC, mass spectrometry). Adhere to journal guidelines by separating essential procedures in the main manuscript and providing exhaustive details (e.g., spectral peaks, solvent traces) in supplementary materials . Cross-validate results with literature-reported synthetic pathways and purity benchmarks .
Q. Which analytical techniques are critical for confirming the identity and purity of H-D-Tyr(tBu)-allylester HCl?
Use a combination of techniques:
- NMR spectroscopy (1H, 13C, DEPT) to confirm structural integrity and stereochemistry.
- HPLC with UV/Vis or MS detection to assess purity (>95% recommended for research-grade compounds).
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification.
- Elemental analysis to validate empirical formulas. Discrepancies in spectral data should prompt re-purification or re-analysis using orthogonal methods (e.g., IR spectroscopy or X-ray crystallography if crystalline) .
Q. How should researchers address contradictions between experimental and theoretical data (e.g., DFT-predicted vs. observed stereochemistry)?
Systematically re-examine computational parameters:
- Verify the basis set (e.g., 6-31G*) and functional (e.g., B3LYP) compatibility with similar systems .
- Check for relativistic effects in heavy atoms using effective core potentials (ECPs) if applicable .
- Compare with X-ray crystallographic data or literature precedents to identify potential experimental artifacts (e.g., solvent effects or dynamic resolution) . Document all assumptions and refine models iteratively to align with empirical observations .
Advanced Research Questions
Q. What strategies optimize the allylester deprotection step in H-D-Tyr(tBu)-allylester HCl under mild conditions?
- Catalytic Pd(0) systems (e.g., Pd(PPh₃)₄ with morpholine) minimize side reactions.
- Monitor reaction progress via TLC or in situ NMR to avoid over-deprotection.
- Adjust solvent polarity (e.g., THF/water mixtures) to balance reaction rate and stability of intermediates.
- Compare kinetic data with computational predictions (DFT) to identify transition-state barriers and optimize conditions .
Q. How can DFT-D methods improve the accuracy of conformational analysis for H-D-Tyr(tBu)-allylester HCl?
- Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for noncovalent interactions in the tert-butyl and allylester groups .
- Use fractional coordination numbers (CN) to interpolate dispersion coefficients for heteroatoms in the peptide backbone .
- Validate geometries against experimental data (e.g., X-ray or NMR NOE effects) and adjust basis sets (e.g., aug-cc-pVDZ) for heavier atoms .
Q. What methodologies resolve ambiguities in assigning stereochemical outcomes during solid-phase peptide synthesis (SPPS) using this compound?
- Dynamic NMR : Probe rotational barriers of the tert-butyl group to infer steric effects.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated electronic transitions for chiral centers.
- Marfey’s reagent derivatization : Confirm enantiomeric purity post-cleavage from resin. Cross-reference results with crystallographic databases (e.g., Cambridge Structural Database) to validate assignments .
Data Analysis and Literature Review
Q. How should researchers critically evaluate conflicting literature reports on the stability of H-D-Tyr(tBu)-allylester HCl in acidic media?
- Meta-analysis : Tabulate reported degradation rates, solvent systems, and analytical methods (Table 1).
- Controlled replication : Reproduce key studies under standardized conditions (pH, temperature).
- Mechanistic DFT : Model protonation pathways to identify labile bonds (e.g., allylester vs. tert-butyl). Prioritize peer-reviewed studies with rigorous spectral validation and avoid non-primary sources .
Table 1 : Stability Comparison Across Literature Reports
| Study | pH | Temperature (°C) | Degradation Half-Life (h) | Analytical Method |
|---|---|---|---|---|
| A | 2 | 25 | 48 | HPLC-UV |
| B | 3 | 37 | 12 | NMR |
Q. What criteria determine the suitability of H-D-Tyr(tBu)-allylester HCl for peptide coupling in non-standard solvents (e.g., ionic liquids)?
- Solvent compatibility : Screen for solubility (e.g., DMSO tolerance) and inertness toward the allylester group.
- Coupling efficiency : Compare reaction yields (HPLC) and epimerization rates (CD) against traditional solvents (DMF, DCM).
- Green chemistry metrics : Assess E-factors and atom economy relative to conventional methods. Use Reaxys or SciFinder to identify analogous systems and benchmark performance .
Experimental Design and Validation
Q. How can researchers design controlled experiments to isolate the effects of tert-butyl protection on peptide solubility?
- Comparative synthesis : Prepare H-D-Tyr(tBu)-allylester HCl and its unprotected analog (H-D-Tyr-allylester HCl).
- Solubility assays : Measure saturation concentrations in aqueous/organic mixtures (e.g., PBS/ACN) via gravimetry or UV spectroscopy.
- MD simulations : Model solvation shells to correlate tert-butyl hydrophobicity with experimental data. Ensure statistical significance with triplicate measurements and ANOVA analysis .
Q. What steps mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Optimize critical parameters (e.g., reaction time, catalyst loading) via response surface methodology.
- Stability studies : Accelerate degradation under stress conditions (heat, light) to define storage guidelines.
Reference ICH Q11 guidelines for pharmaceutical development to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
